molecular formula C9H9FO B112532 4-Fluoro-2,3-dimethylbenzaldehyde CAS No. 363134-37-6

4-Fluoro-2,3-dimethylbenzaldehyde

Cat. No.: B112532
CAS No.: 363134-37-6
M. Wt: 152.16 g/mol
InChI Key: HAOCRTBODSLMGD-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom at the fourth position and two methyl groups at the second and third positions on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

4-Fluoro-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, fluorination, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dimethylbenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The fluorine atom can influence the reactivity of the compound by altering the electron density on the benzene ring. This can affect the compound’s interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,3-dimethylbenzaldehyde is unique due to the combined presence of fluorine and methyl groups, which influence its chemical behavior and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-fluoro-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOCRTBODSLMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476369
Record name 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363134-37-6
Record name 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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